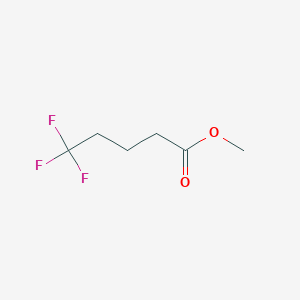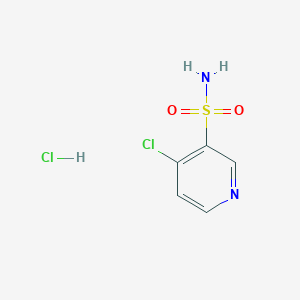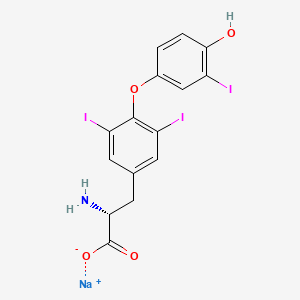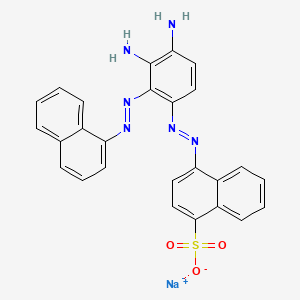![molecular formula C15H16ClN3 B1630083 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 300552-41-4](/img/structure/B1630083.png)
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
概要
説明
“7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” is a heterocyclic organic compound that can be used as an organic intermediate . It has a molecular formula of C15H16ClN3 and an average mass of 273.761 Da .
Synthesis Analysis
This compound has been synthesized in the context of developing novel molecules against drug-resistant tuberculosis . A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives were designed and synthesized, leading to the identification of potent and selective inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[3,4-D]pyrimidine ring system, which is substituted with a benzyl group at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position . The InChI code for this compound isInChI=1S/C15H16ClN3/c1-11-17-14-10-19 (8-7-13 (14)15 (16)18-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 . Chemical Reactions Analysis
The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.76 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 273.1032752 g/mol . Its topological polar surface area is 29 Ų, and it has 19 heavy atoms .科学的研究の応用
Antiviral and Anticancer Applications
Pyrimidine derivatives have been explored for their potential in treating viral infections and cancer. For instance, certain pyrimidine analogues have been identified as inhibitors of reverse transcriptase, showing potent activity against human immunodeficiency virus (HIV) (Browne et al., 1993). These compounds act by interfering with the viral replication process, offering a pathway to managing diseases like AIDS.
Diagnostic and Imaging Applications
Additionally, pyrimidine derivatives have found applications in diagnostic imaging. For example, radiolabeled benzamide derivatives, structurally related to pyrimidine, have been used for scintigraphic detection of melanoma metastases (Maffioli et al., 1994). These compounds bind to melanin or melanoma cells, allowing for the visualization of tumors using nuclear medicine techniques.
Chemotherapy Toxicity Management
Research on dihydropyrimidine dehydrogenase (DPD) enzyme, which metabolizes pyrimidine-based chemotherapy drugs, highlights the importance of genetic screening to prevent severe toxicity in patients treated with 5-fluorouracil, a pyrimidine analog (Amstutz et al., 2008). Understanding the metabolic pathways and genetic predispositions can significantly enhance the safety and efficacy of chemotherapy involving pyrimidine derivatives.
作用機序
Target of Action
It’s known that this compound can be used to prepare a derivative that acts as a poly (adp-ribose) polymerase (parp) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
Its derivative, a parp inhibitor, works by blocking the action of parp, which may prevent the repair of dna damage in cancer cells, leading to their death .
Result of Action
Its derivative, a parp inhibitor, may prevent the repair of dna damage in cancer cells, leading to their death .
Safety and Hazards
特性
IUPAC Name |
7-benzyl-4-chloro-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c1-11-17-14-10-19(8-7-13(14)15(16)18-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXUISQJUDFACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624877 | |
| Record name | 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | |
CAS RN |
300552-41-4 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydro-2-methyl-7-(phenylmethyl)pyrido[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300552-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)








